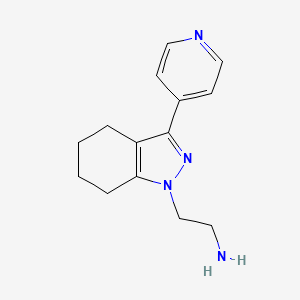
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities2.
Molecular Structure Analysis
The molecular structure of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is not explicitly provided in the available resources. However, the molecular formula for a similar compound, 2-pyridin-3-ylethanamine, is C7H10N21.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. However, a related compound, 2-(pyridin-2-yl)ethan-1-amine, was involved in a Pd-promoted hydroamination reaction3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, a similar compound, 1-(4-Pyridyl)ethylamine, has a boiling point of 221.1±15.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm34.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Svete et al. (2015) presents a synthesis method for a series of ethan-1-amines, including structures similar to the compound , by cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles followed by Boc group removal. The compounds obtained show potential in further chemical applications (Svete et al., 2015).
- Ankati and Biehl (2010) explored microwave-assisted synthesis methods that might be applicable for derivatives of this compound. They achieved various 2-amino derivatives of related structures in fair to good yields, which could indicate potential for efficient synthesis of similar compounds (Ankati & Biehl, 2010).
Structural Characterization and Crystallography
- Research by Hakimi et al. (2013) discusses the complexation of similar compounds with metals like Cadmium(II), shedding light on potential applications in coordination chemistry and material sciences (Hakimi et al., 2013).
- Dolzhenko et al. (2011) focused on the molecular and crystal structure of similar compounds. Understanding the crystal structure is crucial for potential applications in materials science and molecular engineering (Dolzhenko et al., 2011).
Catalytic and Ligand Applications
- Singh et al. (2017) explored the synthesis and applications of palladacycles with structures similar to the compound of interest. These complexes have potential use as catalysts in various chemical reactions (Singh et al., 2017).
- Nyamato, Ojwach, and Akerman (2015) investigated potential hemilabile (imino)pyridine Palladium(II) complexes, which could be related to the compound . Such complexes have applications as selective catalysts in industrial processes (Nyamato, Ojwach, & Akerman, 2015).
Novel Functional Polynitrogenated Ligands
- Chiassai et al. (2019) described the creation of new functional polynitrogenated ligands, which could be similar in structure to 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine. These ligands are significant for their coordinating properties in chemistry (Chiassai et al., 2019).
Orientations Futures
The future directions for the study of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology2.
Please note that this analysis is based on the available information and may not fully cover “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. Further research and studies would be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-7-10-18-13-4-2-1-3-12(13)14(17-18)11-5-8-16-9-6-11/h5-6,8-9H,1-4,7,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXTVLWQUKXGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCN)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





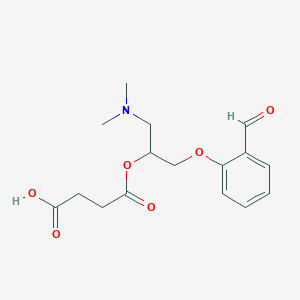

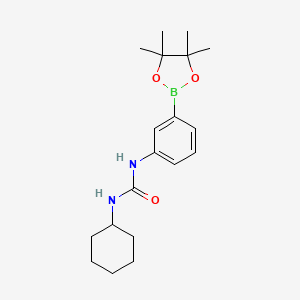
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
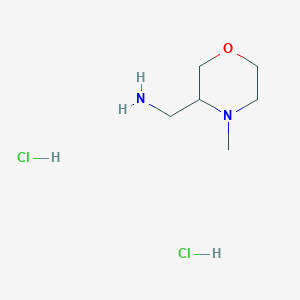
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
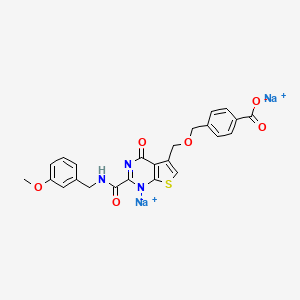
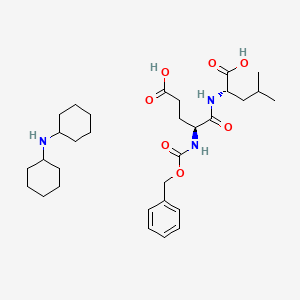
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)